molecular formula C17H16N2O2 B11997193 2-Ethyl-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

2-Ethyl-3-(2-methoxy-phenyl)-3H-quinazolin-4-one

Cat. No.: B11997193
M. Wt: 280.32 g/mol
InChI Key: UGKPRXPUOQLPBX-UHFFFAOYSA-N
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Description

2-ethyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an ethyl group at the 2-position, a methoxyphenyl group at the 3-position, and a quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced dihydroquinazolinones, and substituted quinazolinones with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-3-phenyl-4(3H)-quinazolinone
  • 2-methyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone
  • 3-(2-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-ethyl-3-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the ethyl and methoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-ethyl-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2O2/c1-3-16-18-13-9-5-4-8-12(13)17(20)19(16)14-10-6-7-11-15(14)21-2/h4-11H,3H2,1-2H3

InChI Key

UGKPRXPUOQLPBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC

solubility

>42 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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